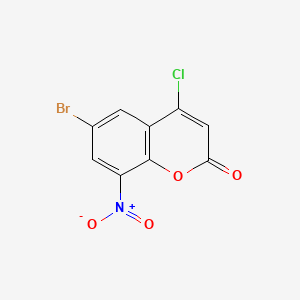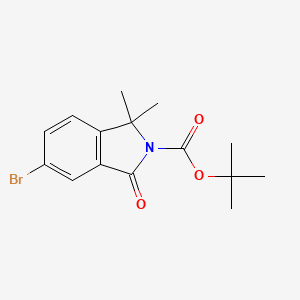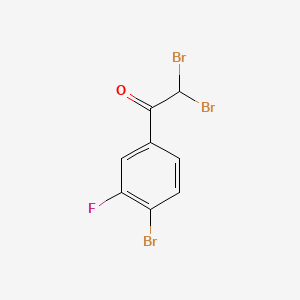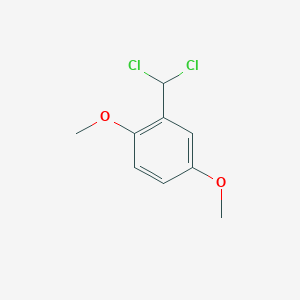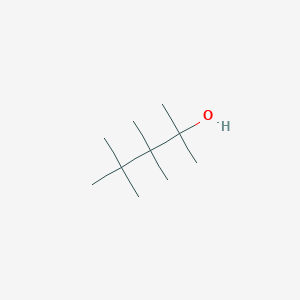
2,3,3,4,4-Pentamethylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,4,4-Pentamethylpentan-2-ol is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure, which includes five methyl groups attached to a pentane backbone. The molecular weight of this compound is 158.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4-Pentamethylpentan-2-ol typically involves the reaction of 2-pentanone with methyllithium. The reaction proceeds as follows:
Starting Material: 2-Pentanone (CAS#865-66-7)
Reagent: Methyllithium (CAS#917-54-4)
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the decomposition of methyllithium. The temperature is maintained at low levels to control the reaction rate and avoid side reactions.
The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,4,4-Pentamethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3,3,4,4-Pentamethylpentan-2-one.
Reduction: Formation of 2,3,3,4,4-Pentamethylpentane.
Substitution: Formation of 2,3,3,4,4-Pentamethylpentyl halides.
Wissenschaftliche Forschungsanwendungen
2,3,3,4,4-Pentamethylpentan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Wirkmechanismus
The mechanism of action of 2,3,3,4,4-Pentamethylpentan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile, participating in various chemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethylpentan-3-ol: Similar structure but with different positioning of methyl groups.
2,3,3,4,4-Pentamethylpentane: Lacks the hydroxyl group, making it less reactive.
1,1,2,2,3,3-Hexamethylbutan-1-ol: Different carbon backbone and positioning of hydroxyl group.
Uniqueness
2,3,3,4,4-Pentamethylpentan-2-ol is unique due to its specific arrangement of methyl groups and the presence of a tertiary hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
5857-70-5 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,3,3,4,4-pentamethylpentan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(2,3)9(4,5)10(6,7)11/h11H,1-7H3 |
InChI-Schlüssel |
VZAMNCZWPKAWPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)

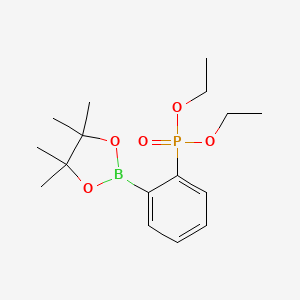
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
